fMIFL

Neutrophil Activation Calcium Mobilization Formyl Peptide Receptor

fMIFL (N-formyl-Met-Ile-Phe-Leu) is a formylated tetrapeptide derived from Staphylococcus aureus that functions as a potent and selective agonist of the formyl peptide receptor 1 (FPR1). With a molecular weight of 550.71 g/mol and CAS number 112275-26-0, fMIFL activates G-protein coupled receptor signaling in neutrophils, triggering critical immune functions including chemotaxis, adhesion, granule exocytosis, and superoxide anion production.

Molecular Formula C27H42N4O6S
Molecular Weight 550.7 g/mol
Cat. No. B15567084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamefMIFL
Molecular FormulaC27H42N4O6S
Molecular Weight550.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H42N4O6S/c1-6-18(4)23(31-24(33)20(28-16-32)12-13-38-5)26(35)29-21(15-19-10-8-7-9-11-19)25(34)30-22(27(36)37)14-17(2)3/h7-11,16-18,20-23H,6,12-15H2,1-5H3,(H,28,32)(H,29,35)(H,30,34)(H,31,33)(H,36,37)/t18-,20-,21-,22-,23-/m0/s1
InChIKeyAYHNUZYRPSGLMJ-SVXFZJLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What is fMIFL Peptide: A High-Purity FPR1 Agonist for Neutrophil Activation and Immune Signaling Research


fMIFL (N-formyl-Met-Ile-Phe-Leu) is a formylated tetrapeptide derived from Staphylococcus aureus that functions as a potent and selective agonist of the formyl peptide receptor 1 (FPR1) [1]. With a molecular weight of 550.71 g/mol and CAS number 112275-26-0, fMIFL activates G-protein coupled receptor signaling in neutrophils, triggering critical immune functions including chemotaxis, adhesion, granule exocytosis, and superoxide anion production [2]. Its high purity (99.79%) and well-defined cryo-EM structure in complex with FPR1-Gi protein at 2.8 Å resolution [3] establish fMIFL as a rigorously characterized molecular tool for studying host-pathogen interactions and neutrophil-mediated immunity.

Why Generic FPR Agonists Cannot Replace fMIFL in Experimental Models: Critical Considerations for Scientific Procurement


While formyl peptide receptors (FPRs) share structural homology and overlapping agonist profiles, generic substitution of fMIFL with other formyl peptides (e.g., fMLF) or synthetic agonists (e.g., WKYMVm) introduces substantial experimental confounding due to marked differences in species-specific potency, receptor selectivity, and signaling dynamics [1]. fMIFL exhibits nanomolar potency at mouse FPR1 (mFpr1) that is approximately 100-fold greater than the prototypic Escherichia coli-derived fMLF, while the synthetic hexapeptide WKYMVm displays dual FPR1/FPR2 agonism with distinct receptor preferences [2]. Furthermore, fMIFL induces robust and sustained Ca²⁺ mobilization at 10 nM in mouse neutrophils, whereas fMLF fails to stimulate detectable calcium flux at this concentration [3]. These quantitative differences in receptor activation thresholds and signaling outcomes preclude simple interchange of FPR agonists; experimental reproducibility demands the precise agonist-receptor pairing that fMIFL uniquely provides for mFpr1-mediated neutrophil activation studies.

Quantitative Evidence Guide: fMIFL Differentiation Data vs. fMLF and WKYMVm in Neutrophil Functional Assays


fMIFL vs. fMLF: Comparative Calcium Mobilization in Mouse Neutrophils Demonstrates 100-Fold Potency Advantage

At an agonist concentration of 10 nM, fMIFL stimulated robust and sustained Ca²⁺ mobilization in mouse neutrophils, whereas fMLF (the E. coli-derived reference peptide) failed to induce any detectable calcium flux at this concentration [1]. This 100-fold potency differential was confirmed through dose-response analysis showing fMIFL requires nanomolar concentrations (1-10 nM) for chemotaxis induction, while fMLF requires micromolar concentrations for comparable mouse neutrophil activation [2].

Neutrophil Activation Calcium Mobilization Formyl Peptide Receptor Mouse Immunology

fMIFL Receptor Selectivity: Quantified mFpr1 vs. mFpr2 Activity Differential Defines Experimental Specificity

In RBL-2H3 cells stably expressing mouse formyl peptide receptors, fMIFL exhibited an IC50 of 420 nM ± 57 nM (4.2 × 10⁻⁷ M) for mFpr1-mediated calcium mobilization, while no detectable activity (ND) was observed at mFpr2 at any tested concentration [1]. In contrast, the synthetic peptide WKYMVm demonstrated dual agonism with IC50 values of 12 nM for mFpr1 and 710 nM for mFpr2, and fMIVTLF showed IC50 of 24 nM at mFpr1 and 6.0 μM at mFpr2 [2]. This quantitative receptor selectivity profile establishes fMIFL as a mFpr1-specific tool compound among formyl peptide agonists.

Receptor Pharmacology FPR1 Selectivity Formyl Peptide Receptor GPCR Agonist

fMIFL Sub-Picomolar Potency on Human FPR1: EC50 of 0.12 nM vs. Reference Formyl Peptide fMLFF

In human FPR1-overexpressing HEK cells, fMIFL demonstrated an EC50 of 0.12 nM (120 pM) for calcium release activation, confirming its sub-picomolar potency at the human receptor ortholog [1]. In the same experimental system, the FPR1-specific formyl peptide fMLFF yielded an incomplete dose-response curve precluding EC50 determination, while the FPR2-specific peptide WKYMVM exhibited an EC50 of 0.49 nM (490 pM) on FPR2-overexpressing cells [2].

Human FPR1 Pharmacology GPCR Potency Formyl Peptide Neutrophil Biology

Cryo-EM Structure of fMIFL Bound to FPR1-Gi Complex: Molecular Basis for Ligand Discrimination vs. fMLF

The cryo-EM structure of human FPR1-Gi protein complex bound to fMIFL at 2.8 Å resolution revealed an N-terminus-in binding pose with specific hydrogen bonds formed between the R201⁵.³⁸XXXR205⁵.⁴² (RGIIR) motif and the N-formyl group and carbonyl groups of fMet in fMIFL, together with D106³.³³ polar interactions [1]. Comparative analysis with the fMLF-bound FPR1 structure demonstrated that both peptides adopt an active conformation and utilize the same RGIIR motif for formyl group recognition, providing the first high-resolution structural evidence that distinct bacterial formyl peptides converge on a conserved receptor activation mechanism [2].

Structural Biology Cryo-EM GPCR Structure Receptor-Ligand Interactions

Optimal Application Scenarios for fMIFL: Research and Industrial Use Cases Based on Quantitative Differentiation Evidence


Mouse Neutrophil Activation Studies Requiring Nanomolar FPR1 Agonist Potency

For experiments using mouse neutrophils or mouse FPR1-expressing cell lines, fMIFL provides the required nanomolar potency (1-10 nM for chemotaxis and superoxide production) that fMLF cannot achieve, as fMLF requires micromolar concentrations for comparable mouse neutrophil activation [1]. This 100-fold potency advantage makes fMIFL the essential tool for studies of mFpr1-mediated neutrophil functions including chemotaxis, degranulation, and superoxide anion production at physiologically relevant agonist concentrations [2].

Receptor Selectivity Studies Requiring Exclusive mFPR1 Agonism Without FPR2 Cross-Reactivity

When experimental designs demand unambiguous attribution of neutrophil responses to FPR1 activation without confounding FPR2 signaling, fMIFL's exclusive mFpr1 activity (IC50 420 nM at mFpr1 vs. no detectable activity at mFpr2) provides clear receptor specificity not available from dual agonists like WKYMVm or fMIVTLF [1]. This selectivity profile is particularly valuable for knockout mouse validation studies, FPR1 antagonist screening, and pathway-specific signaling analyses [2].

High-Resolution Structural Biology of FPR1-G Protein Coupling and Ligand Recognition

With a published cryo-EM structure of the FPR1-Gi-fMIFL complex at 2.8 Å resolution [1], fMIFL is the structurally validated tool for investigations of formyl peptide recognition mechanisms, FPR1 activation dynamics, and G protein coupling. This atomic-level structural information supports structure-guided mutagenesis, molecular dynamics simulations, and rational design of FPR1-targeted therapeutics, applications that cannot be pursued with structurally uncharacterized formyl peptide analogs [2].

Human FPR1 Pharmacology Studies Requiring Sub-Picomolar Agonist Sensitivity

For human FPR1 functional assays requiring high-sensitivity agonist detection or activation at minimal peptide concentrations, fMIFL's sub-picomolar EC50 of 0.12 nM (120 pM) [1] provides the highest reported potency among natural formyl peptide agonists at human FPR1. This extreme sensitivity makes fMIFL suitable for high-throughput screening counter-screens, receptor desensitization studies, and assays where minimal receptor occupancy is desired [2].

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